[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)
Overview
Description
[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) is a synthetic organic compound with the molecular formula C28H22O4 and a molecular weight of 422.48 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications, including anticancer and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) typically involves the reaction of 4-hydroxybenzophenone with ethylene glycol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) is used as a precursor for the synthesis of various macrocyclic Schiff base complexes. These complexes exhibit unique electronic and photophysical properties, making them suitable for applications in materials science, including organic electronics and photovoltaics.
Biology and Medicine
Research has shown that derivatives of this compound possess significant anticancer and antimicrobial activities. Studies have demonstrated its effectiveness against various cancer cell lines and its ability to inhibit the growth of both Gram-negative and Gram-positive bacteria.
Industry
In industrial applications, the compound is used in the development of advanced sensor technologies. For example, coated pyrolytic graphite electrodes based on its derivatives have been fabricated for the selective detection of metal ions such as Mn(2+).
Mechanism of Action
The mechanism of action of [Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. In anticancer applications, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog with similar photophysical properties.
4,4’-Dihydroxybenzophenone: A hydroxylated derivative with enhanced reactivity.
Bisphenol A: A structurally related compound used in the production of polycarbonate plastics.
Uniqueness
[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) is unique due to its bifunctional nature, allowing it to form complex macrocyclic structures. This property makes it particularly valuable in the synthesis of Schiff base ligands and coordination complexes, which have diverse applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
[4-[2-(4-benzoylphenoxy)ethoxy]phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O4/c29-27(21-7-3-1-4-8-21)23-11-15-25(16-12-23)31-19-20-32-26-17-13-24(14-18-26)28(30)22-9-5-2-6-10-22/h1-18H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVQXUIGQZPWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279390 | |
Record name | [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5410-01-5 | |
Record name | 5410-01-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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